2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 5-fluoro-4-methylaniline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an aniline moiety.
2,6-Difluoro-4-hydroxybenzonitrile: Contains similar fluorine substitutions but with a hydroxyl and nitrile group.
Flufenoxuron: A fluorinated benzamide used in agriculture.
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline is unique due to its specific combination of fluorine atoms and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with other molecules .
Properties
Molecular Formula |
C14H9F6NO |
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Molecular Weight |
321.22 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline |
InChI |
InChI=1S/C14H9F6NO/c1-6-2-12(11(21)5-8(6)15)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3 |
InChI Key |
ZKGXXJFHAXABTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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